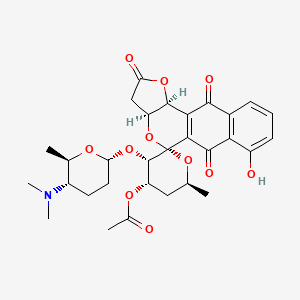

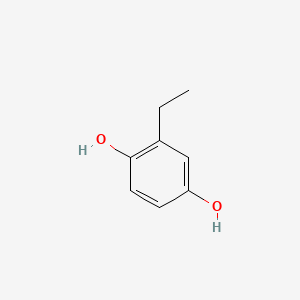

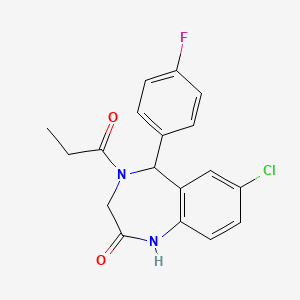

![molecular formula C19H21ClN2O2S B1226054 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1226054.png)

3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(4-chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone is a member of piperazines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study conducted by Sayed and Ali (2007) described the synthesis of various compounds related to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone. They explored its reactions with different nucleophiles, which could be useful for antiviral evaluations (Sayed & Ali, 2007).

Pharmacological Research

- Kaiser et al. (1993) studied a class of substituted 1-phenyl-3-piperazinyl-2-propanones, related to the compound of interest, for their antimuscarinic activity. This research explored structure-activity relationships and potential applications in treating urinary incontinence (Kaiser et al., 1993).

- Intagliata et al. (2016) investigated homo and hetero bis-piperazinyl-1-propanone derivatives as selective ligands for serotonin receptors. This highlights the potential psychiatric and neurological applications of related compounds (Intagliata et al., 2016).

Antifungal Applications

- Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound related to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone and examined its solubility and partitioning in biologically relevant solvents. This research is significant for understanding the drug's delivery and efficacy in biological systems (Volkova, Levshin, & Perlovich, 2020).

Molecular Interaction Studies

- The study of kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates by Castro et al. (2001) provides insights into how compounds like 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone interact at the molecular level (Castro et al., 2001).

Allosteric Enhancer Activity

- Romagnoli et al. (2008) explored 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, structurally related to the compound , for their role as allosteric enhancers of the A1 adenosine receptor. This points to potential applications in enhancing receptor response (Romagnoli et al., 2008).

Antidepressant Candidate Research

- The in vitro profile of antidepressant candidate OPC-14523, which has structural similarities to 3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone, was studied by Jordan et al. (2005) at serotonin receptors, highlighting its potential as an antidepressant (Jordan et al., 2005).

Synthesis and Antitumor Activity

- Hakobyan et al. (2020) reported the synthesis of piperazine-based tertiary amino alcohols, similar to the compound of interest, and evaluated their antitumor activity. This shows the potential application of such compounds in cancer treatment (Hakobyan et al., 2020).

Propiedades

Nombre del producto |

3-[(4-Chlorophenyl)thio]-1-[4-(4-hydroxyphenyl)-1-piperazinyl]-1-propanone |

|---|---|

Fórmula molecular |

C19H21ClN2O2S |

Peso molecular |

376.9 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C19H21ClN2O2S/c20-15-1-7-18(8-2-15)25-14-9-19(24)22-12-10-21(11-13-22)16-3-5-17(23)6-4-16/h1-8,23H,9-14H2 |

Clave InChI |

NWFKXYYFNGXVMP-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCSC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

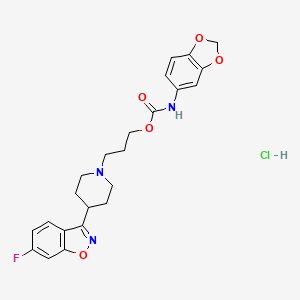

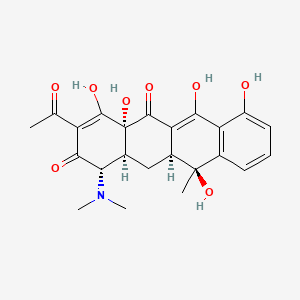

![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)

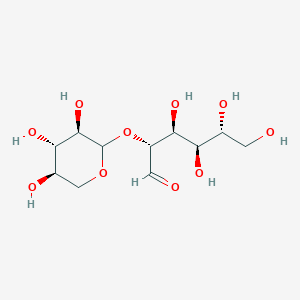

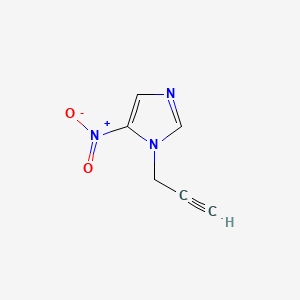

![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)

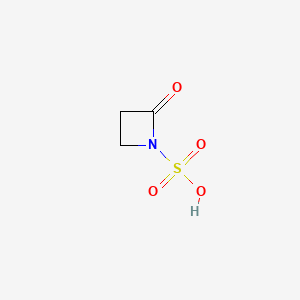

![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)

![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)